4-(4-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidine-1-carbonyl}phenyl)morpholine
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Overview
Description
4-(4-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidine-1-carbonyl}phenyl)morpholine is a complex organic compound that features a bromopyridine moiety, a pyrrolidine ring, and a morpholine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidine-1-carbonyl}phenyl)morpholine typically involves multiple steps, starting with the bromination of pyridine to form 3-bromopyridine. This intermediate is then reacted with pyrrolidine and morpholine derivatives under controlled conditions to form the final compound. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Purification steps, such as recrystallization or chromatography, would be employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-(4-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidine-1-carbonyl}phenyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The bromine atom in the pyridine ring can be substituted with other groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridine compounds.
Scientific Research Applications
Chemistry
In chemistry, 4-(4-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidine-1-carbonyl}phenyl)morpholine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its ability to bind to specific proteins or enzymes can provide insights into biological pathways and mechanisms.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties make it suitable for various applications in material science and industrial chemistry.
Mechanism of Action
The mechanism of action of 4-(4-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidine-1-carbonyl}phenyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- [3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone
- [3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(3-fluoropyridin-4-yl)methanone
- [3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(4-phenyloxan-4-yl)methanone
Uniqueness
What sets 4-(4-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidine-1-carbonyl}phenyl)morpholine apart from similar compounds is its combination of functional groups, which confer unique chemical and biological properties. The presence of the morpholine group, in particular, may enhance its solubility and bioavailability, making it a promising candidate for further research and development.
Properties
IUPAC Name |
[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]-(4-morpholin-4-ylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrN3O3/c21-18-13-22-7-5-19(18)27-17-6-8-24(14-17)20(25)15-1-3-16(4-2-15)23-9-11-26-12-10-23/h1-5,7,13,17H,6,8-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYMIFHYDAJATLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Br)C(=O)C3=CC=C(C=C3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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